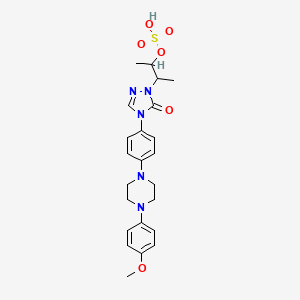
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デ-1-((2-(2,4-ジクロロフェニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールイトラコナゾール硫酸塩は、医薬品、化学、工業など様々な分野で重要な用途を持つ複雑な化学化合物です。この化合物は、トリアゾール環とジオキソラン部分を有するユニークな構造で知られており、研究者や科学者の関心を集めています。
準備方法
合成経路と反応条件
デ-1-((2-(2,4-ジクロロフェニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールイトラコナゾール硫酸塩の合成には、いくつかの段階が必要です。一般的な方法の1つには、2,4-ジクロロフェニルケトンとエチレングリコールを反応させてジオキソラン環を形成させることが含まれます。 この中間体は、特定の条件下でトリアゾール誘導体と反応させると、最終生成物を得ることが出来ます .
工業生産方法
この化合物の工業生産は、通常、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、反応を効率的に促進するために、触媒の使用や、温度と圧力を制御することが含まれる場合があります .
化学反応解析
反応の種類
デ-1-((2-(2,4-ジクロロフェニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールイトラコナゾール硫酸塩は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、強力な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります .
科学研究への応用
デ-1-((2-(2,4-ジクロロフェニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールイトラコナゾール硫酸塩は、科学研究において数多くの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗真菌作用や抗菌作用など、潜在的な生物活性について研究されています。
医学: 様々な病気の治療における治療の可能性について調査されています。
化学反応の分析
Types of Reactions
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazoleItraconazoleSulfate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
デ-1-((2-(2,4-ジクロロフェニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールイトラコナゾール硫酸塩の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素を阻害し、細胞プロセスを阻害することが知られており、治療効果をもたらします。 関与する分子経路には、真菌細胞におけるエルゴステロール合成の阻害が含まれ、抗真菌剤として効果的です .
類似化合物との比較
類似化合物
- フルコナゾール
- ケトコナゾール
- ボリコナゾール
独自性
デ-1-((2-(2,4-ジクロロフェニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールイトラコナゾール硫酸塩は、ユニークなジオキソラン部分を有しており、他の類似化合物と比較して安定性と有効性が向上しています。 幅広い活性スペクトルと特異的な分子相互作用により、様々な用途において貴重な化合物となっています .
特性
分子式 |
C23H29N5O6S |
|---|---|
分子量 |
503.6 g/mol |
IUPAC名 |
3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32) |
InChIキー |
CUMSICLMMAXPEO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)
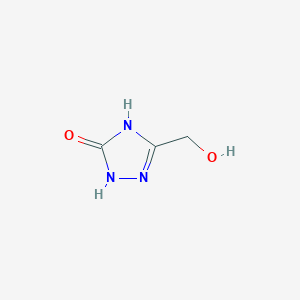
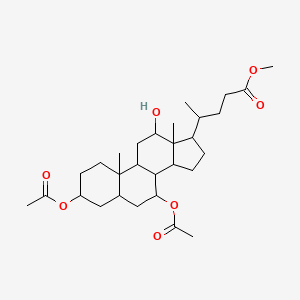

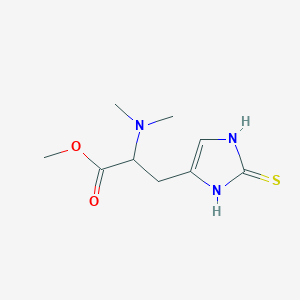
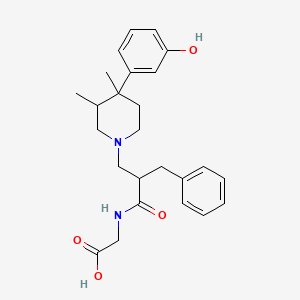
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
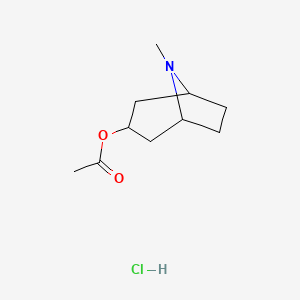

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
